![molecular formula C9H20LiN2O4PS B12752859 lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate CAS No. 127914-18-5](/img/structure/B12752859.png)
lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate is a complex chemical compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound contains lithium, a well-known element used in various applications, and a phosphinate group, which is often involved in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate likely involves multiple steps, including the preparation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions may lead to the formation of different intermediates.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents, reducing agents, and other specific chemicals that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH may also play a crucial role.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. These products may include various derivatives of the original compound.
Applications De Recherche Scientifique
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate may have several scientific research applications, including:
Chemistry: The compound may be used as a reagent or catalyst in various chemical reactions.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in industrial processes, such as the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate would involve its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other phosphinate derivatives or lithium-containing compounds. These may have similar structures but differ in specific functional groups or elements.
Propriétés
Numéro CAS |
127914-18-5 |
|---|---|
Formule moléculaire |
C9H20LiN2O4PS |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H21N2O4PS.Li/c1-9(2,3)11-8(12)4-5-10-6-7-17-16(13,14)15;/h10H,4-7H2,1-3H3,(H,11,12)(H2,13,14,15);/q;+1/p-1 |
Clé InChI |
MONUAABTHXJUER-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)(C)NC(=O)CCNCCSP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





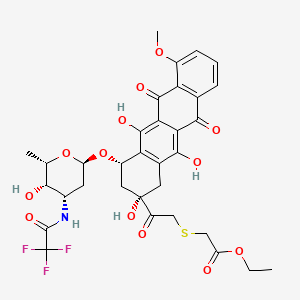

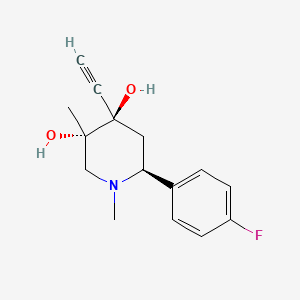
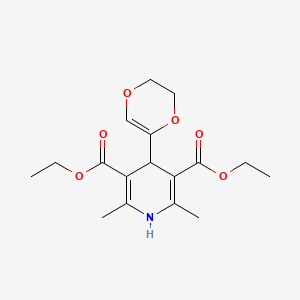
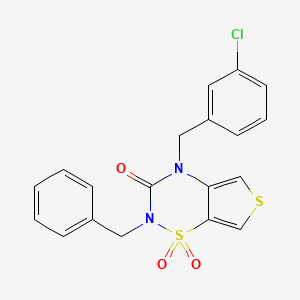
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
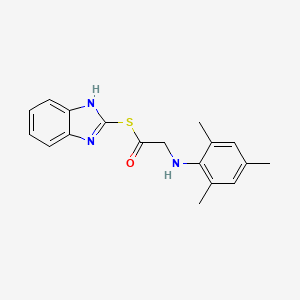

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)


